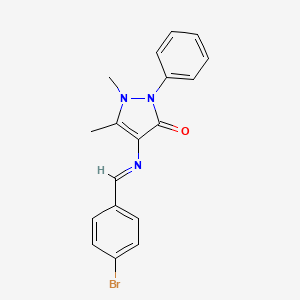
(E)-4-((4-bromobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-((4-bromobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C18H16BrN3O and its molecular weight is 370.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-4-((4-bromobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a derivative of pyrazole that has attracted attention for its potential biological activities. This article provides a comprehensive review of the biological activity of this compound, including its synthesis, mechanisms of action, and effects on various biological systems.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-bromobenzaldehyde and 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. The reaction is catalyzed by an acid such as p-toluenesulfonic acid in a suitable solvent like toluene. The resulting product is purified through recrystallization or chromatography methods .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. This compound has demonstrated significant cytotoxic effects against various cancer cell lines. For example:
- In vitro studies showed that this compound reduced the viability of A549 lung cancer cells significantly, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined through standard broth microdilution methods:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These results suggest that this compound may act as a potential antimicrobial agent .
Antidiabetic Activity
In addition to its anticancer and antimicrobial properties, the compound has been investigated for antidiabetic effects. It has shown inhibitory activity against key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. The inhibition percentages observed were:
| Enzyme | Inhibition (%) |
|---|---|
| α-Amylase | 45 |
| α-Glucosidase | 50 |
This suggests that the compound could be beneficial in managing diabetes by regulating glucose levels in the bloodstream .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Mechanism : Its antimicrobial action could be attributed to disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.
- Antidiabetic Mechanism : The inhibition of carbohydrate-hydrolyzing enzymes suggests a competitive inhibition model where the compound competes with substrate molecules for binding sites on these enzymes .
Case Study 1: Anticancer Efficacy
A study conducted on A549 lung cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 25 µM after 48 hours of exposure.
Case Study 2: Antimicrobial Activity
In another study assessing its antimicrobial efficacy, the compound exhibited notable activity against Staphylococcus aureus, with a MIC value of 32 µg/mL. This highlights its potential as a therapeutic agent against resistant bacterial strains.
Propriétés
IUPAC Name |
4-[(4-bromophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c1-13-17(20-12-14-8-10-15(19)11-9-14)18(23)22(21(13)2)16-6-4-3-5-7-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGCMMZCZNUQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














